[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
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Overview
Description
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is a chemical compound with the molecular formula C17H21Cl2N3 It is a derivative of indole and pyridine, which are both significant structures in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a reaction with an appropriate alkylating agent to form 2-(2-methyl-1H-indol-3-yl)ethylamine.
Pyridine Derivative Formation: Pyridine-2-carboxaldehyde is then reacted with the indole derivative in the presence of a reducing agent to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole and pyridine derivatives, which are important in many biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, influencing their activity. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: A similar compound used in the synthesis of various organic molecules.
2-Chloroethylamine hydrochloride: Another related compound with similar applications.
Uniqueness
What sets 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride apart is its unique combination of indole and pyridine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-7-2-3-8-17(16)20-13)9-11-18-12-14-6-4-5-10-19-14;;/h2-8,10,18,20H,9,11-12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDTQXARVAGJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CC=N3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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